5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, including the formation of the nicotinamide core, chlorination, and the introduction of the methoxybenzyl and tetrahydrofuran-3-yl groups. Common reagents used in these reactions include chlorinating agents, protecting groups, and coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions could target the nitro group if present in intermediates.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted nicotinamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, nicotinamide derivatives are often studied for their potential as enzyme inhibitors or activators. They may also have roles in cellular metabolism and signaling.
Medicine
In medicine, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological target. Generally, nicotinamide derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which is a form of vitamin B3.
6-chloronicotinamide: A simpler chlorinated derivative.
N-(2-methoxybenzyl)nicotinamide: A compound with a similar methoxybenzyl group but lacking the tetrahydrofuran-3-yl group.
Uniqueness
5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of both the chloro and tetrahydrofuran-3-yl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-23-16-5-3-2-4-12(16)9-20-17(22)13-8-15(19)18(21-10-13)25-14-6-7-24-11-14/h2-5,8,10,14H,6-7,9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGHIXQYKGEGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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